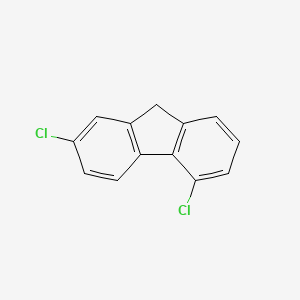
2,5-Dichlorofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichlorofluorene is an organic compound with the molecular formula C13H8Cl2. It is a derivative of fluorene, where two chlorine atoms are substituted at the 2nd and 5th positions of the fluorene ring. This compound is known for its white solid form and is slightly soluble in chloroform and ethyl acetate .
Preparation Methods
The synthesis of 2,5-Dichlorofluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with sulfuryl chloride in glacial acetic acid. The reaction conditions include maintaining the temperature between 16-20°C and using a mass ratio of fluorenes to sulfuryl chloride of 1:1.6 . This method is efficient and environmentally friendly, reducing the usage of glacial acetic acid and increasing the yield significantly.
Chemical Reactions Analysis
2,5-Dichlorofluorene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation Reactions: It can be oxidized to form fluorenone derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofluorene derivatives.
Common reagents used in these reactions include sulfuryl chloride for chlorination, and various oxidizing and reducing agents depending on the desired product .
Scientific Research Applications
2,5-Dichlorofluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,5-Dichlorofluorene and its derivatives exert their effects involves interaction with molecular targets such as enzymes and receptors. For instance, some derivatives have been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2,5-Dichlorofluorene can be compared with other dichlorofluorene derivatives such as 2,7-dichlorofluorene. While both compounds share similar structural features, their reactivity and applications can differ. For example, 2,7-dichlorofluorene is used as a backbone for synthesizing antimalarial drugs like Lumefantrine . Other similar compounds include 2,4-dichlorofluorene and 3,6-dichlorofluorene, each having unique properties and applications .
Properties
Molecular Formula |
C13H8Cl2 |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
2,5-dichloro-9H-fluorene |
InChI |
InChI=1S/C13H8Cl2/c14-10-4-5-11-9(7-10)6-8-2-1-3-12(15)13(8)11/h1-5,7H,6H2 |
InChI Key |
WTXULXXKHFTNFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C1C=C(C=C3)Cl)C(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


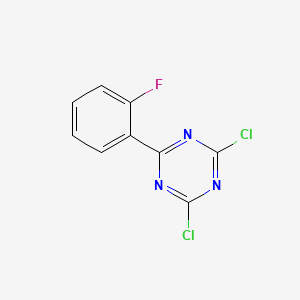
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B15045396.png)
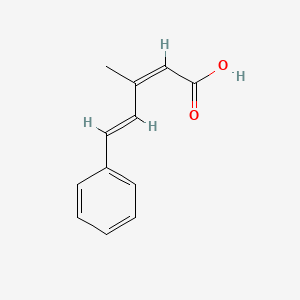
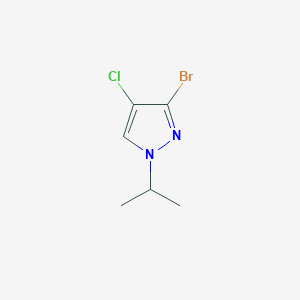
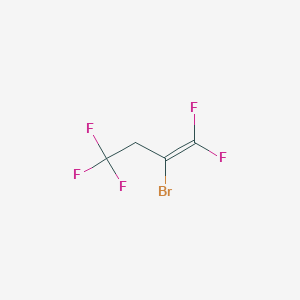


![2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B15045438.png)
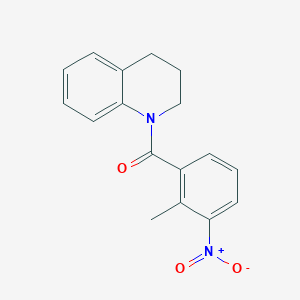
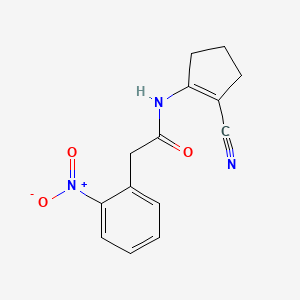
![5-{4-[bis(2-chloroethyl)amino]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15045454.png)
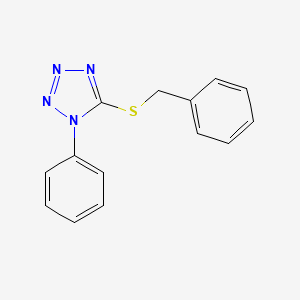
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B15045462.png)
![2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15045472.png)
